N-(2,4-Dinitrophenyl)-dl-threonine

Description

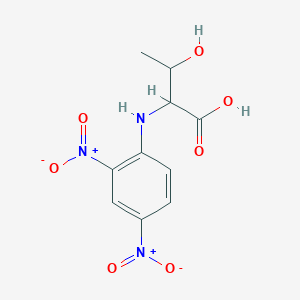

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOCOTZWYFGDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936366 | |

| Record name | N-(2,4-Dinitrophenyl)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-65-8, 16068-25-0, 14401-07-1 | |

| Record name | L-Threonine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N 2,4 Dinitrophenyl Dl Threonine

Established Synthetic Routes and Reaction Optimizations

The primary route to synthesizing N-(2,4-Dinitrophenyl)-dl-threonine relies on a classic organic reaction, the principles of which have been refined over time for optimal yield and purity.

Nucleophilic Aromatic Substitution with 2,4-Dinitrofluorobenzene

The cornerstone of this compound synthesis is the reaction of the amino acid DL-threonine with 1-fluoro-2,4-dinitrobenzene (B121222), commonly known as Sanger's reagent. ucla.edugbiosciences.com This reaction is a quintessential example of nucleophilic aromatic substitution (SNAr). ucla.eduquora.com The amino group of threonine, acting as a nucleophile, attacks the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions makes the aromatic ring highly susceptible to nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. quora.comyoutube.com

The reaction is typically carried out in a mildly alkaline medium, often using sodium bicarbonate, which deprotonates the amino group, enhancing its nucleophilicity. gbiosciences.comnih.gov The resulting product is the stable N-(2,4-dinitrophenyl) or DNP-derivative of threonine. This method, first pioneered by Frederick Sanger for peptide sequencing, provides a reliable way to tag the N-terminal amino acid. gbiosciences.comquora.com

Control of Reaction Conditions for Derivatization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are carefully controlled include pH, temperature, solvent, and molar ratio of reactants.

pH: The reaction is pH-dependent. An alkaline environment is necessary to ensure the amino group is sufficiently deprotonated to be an effective nucleophile. nih.gov However, excessively high pH can lead to unwanted side reactions.

Solvent: The choice of solvent is important for ensuring the solubility of both the amino acid and Sanger's reagent. researchgate.net Aqueous-organic solvent mixtures, such as ethanol-water, are commonly employed. gbiosciences.com

Temperature: The reaction is often performed at room temperature. gbiosciences.com While higher temperatures can increase the reaction rate, they may also promote the degradation of the product or lead to side reactions. For some derivatizations, specific temperatures are optimized to ensure reaction completion. researchgate.net

Reactant Ratio: The molar ratio of Sanger's reagent to the amino acid is also a critical factor. A slight excess of Sanger's reagent is often used to drive the reaction to completion.

Table 1: Key Parameters for the Synthesis of this compound

| Parameter | Typical Condition | Rationale |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Provides the 2,4-dinitrophenyl (DNP) group for tagging the amino acid. |

| Nucleophile | DL-Threonine | The amino acid to be derivatized. |

| pH | Mildly Alkaline (e.g., using NaHCO₃) | Deprotonates the amino group to increase its nucleophilicity. gbiosciences.comnih.gov |

| Solvent | Aqueous-organic mixture (e.g., Ethanol-water) | Solubilizes both the polar amino acid and the less polar Sanger's reagent. gbiosciences.comresearchgate.net |

| Temperature | Room Temperature | Provides a balance between reaction rate and stability of the product. gbiosciences.com |

Advanced Derivatization Techniques for Analytical and Biochemical Studies

The dinitrophenyl group imparts unique properties to the threonine molecule, which are exploited in various advanced analytical techniques.

Pre-column Derivatization for Chromatographic Analysis

Derivatizing DL-threonine to its DNP form is a common pre-column derivatization strategy in High-Performance Liquid Chromatography (HPLC). nih.govactascientific.com This technique converts the amino acid, which may have poor chromatographic properties or lack a strong chromophore, into a derivative that is more readily separated and detected. actascientific.com The DNP group is a strong chromophore, absorbing light in the ultraviolet (UV) region, which allows for sensitive detection using a UV detector. gbiosciences.comresearchgate.net This pre-column derivatization enables the quantification of threonine in complex biological samples with high sensitivity and selectivity. nih.govnih.gov The derivatization process is typically automated in modern HPLC systems, improving throughput and reproducibility. nih.gov

Chiral Derivatization for Enantiomeric Resolution

Resolving the D- and L-enantiomers of threonine is crucial in many biomedical and pharmaceutical studies. sigmaaldrich.com While DL-threonine can be derivatized with Sanger's reagent to form this compound, separating these enantiomers requires a chiral environment. This is often achieved in one of two ways:

Chiral Stationary Phases (CSPs): The DNP-derivatized racemate is passed through an HPLC column containing a chiral stationary phase. These phases, often based on cyclodextrins or macrocyclic glycopeptides like teicoplanin, interact differently with the D- and L-enantiomers, leading to their separation. nih.govsigmaaldrich.comnih.gov

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the amino acid with a chiral version of a derivatizing agent. For instance, advanced Marfey's reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are used. nih.gov These reagents react with the DL-threonine to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column. nih.govjst.go.jp

Table 2: Comparison of Chiral Resolution Strategies for DNP-Threonine

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral column packing. nih.govsigmaaldrich.com | Direct analysis of the DNP-enantiomers. | Can be expensive; finding a suitable CSP for a specific separation may require screening. |

| Chiral Derivatizing Agent (CDA) | Formation of diastereomers with different physical properties, separable on an achiral column. nih.govjst.go.jp | Utilizes standard, less expensive achiral columns. | Requires an additional reaction step; the CDA must be of high optical purity. nih.gov |

Derivatization for Enhanced Spectroscopic Detection

The introduction of the 2,4-dinitrophenyl group significantly enhances the spectroscopic properties of threonine, which is pivotal for its detection and quantification.

UV-Visible Spectroscopy: The DNP group is a strong chromophore, meaning it absorbs light intensely in the UV-visible spectrum. researchgate.net This property is the basis for the widespread use of DNP derivatization in HPLC with UV detection, allowing for the sensitive measurement of amino acid concentrations. gbiosciences.com

Mass Spectrometry (MS): DNP derivatization is also compatible with mass spectrometry. nih.gov The DNP group can aid in the ionization of the amino acid and provides a characteristic mass fragment, which can be useful for identification and quantification, especially when coupled with liquid chromatography (LC-MS/MS). nih.govnih.gov The derivatization can lead to predictable fragmentation patterns, which helps in the structural elucidation of DNP-amino acids.

Stability of this compound Derivatives under Analytical Conditions

The stability of this compound (DNP-threonine) derivatives is a crucial consideration in analytical methodologies, particularly during the hydrolysis of proteins and subsequent chromatographic analysis. The harsh conditions required for these procedures can lead to the degradation of the DNP-amino acid, potentially affecting the accuracy of quantitative analyses.

Influence of pH and Light

Research has shown that DNP-amino acid derivatives exhibit varying stability depending on the pH of the medium and exposure to light. A study on several DNP-amino acids, including DNP-threonine, revealed that these derivatives are relatively stable in acidic solutions when kept in the dark. researchgate.net However, they are susceptible to rapid decomposition when exposed to light, with the degradation rate being even more pronounced in an acidic medium under illumination. researchgate.net

In alkaline environments (pH 12.6), DNP-glycine, used as a representative DNP-amino acid, demonstrated significant instability, hydrolyzing rapidly both in the presence and absence of light. researchgate.net This suggests that analytical procedures involving DNP-threonine derivatives should be conducted under acidic conditions and shielded from light to minimize degradation.

Stability during Acid Hydrolysis

Acid hydrolysis is a standard procedure for cleaving peptide bonds to release individual amino acids for analysis. While the dinitrophenyl group is generally stable to acid hydrolysis, the amino acid moiety itself, particularly threonine, can undergo degradation. nih.govresearchgate.net

Studies on the acid hydrolysis of proteins have indicated that threonine is one of the amino acids susceptible to partial destruction. nasa.gov For instance, hydrolysis with 6 N HCl for 24 hours can result in a loss of approximately 5.3% of threonine. nasa.gov The rate of this degradation can be influenced by the purity of the hydrochloric acid used. nasa.gov It is important to note that these findings often refer to the underivatized amino acid within a protein, and the stability of the isolated DNP-threonine derivative during hydrolysis may differ. To account for such losses, a common strategy is to perform hydrolysis for different durations and extrapolate the results back to zero time. nasa.gov

Table 1: Stability of DNP-Amino Acids under Different Conditions

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| DNP-glycine (as representative) | pH 1.4, in the dark | Relatively stable for an extended period | researchgate.net |

| DNP-glycine (as representative) | pH 1.4, under light exposure | Rapid decomposition | researchgate.net |

| DNP-glycine (as representative) | pH 12.6, in the dark or under light | Rapid hydrolysis | researchgate.net |

Stability under Chromatographic Conditions

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of DNP-amino acids. nih.gov The stability of DNP-threonine derivatives during chromatography is essential for obtaining accurate and reproducible results. The mobile phase composition, including pH and solvent choice, can impact the stability of the derivative. Given the instability of DNP derivatives in alkaline conditions, buffered mobile phases in the acidic range are generally preferred. researchgate.net

Furthermore, the potential for on-column degradation or transformation should be considered. While specific quantitative data on the chromatographic stability of this compound is not extensively detailed in the reviewed literature, the general principles of DNP-amino acid stability suggest that acidic mobile phases and protection from light are beneficial.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2,4-Dinitrophenyl)-glycine |

| Threonine |

| Glycine |

| 1-fluoro-2,4-dinitrobenzene |

Analytical Characterization and Quantification of N 2,4 Dinitrophenyl Dl Threonine and Its Derivatives

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of biomolecules from complex mixtures. iitg.ac.in It operates on the principle of differential distribution of components between a stationary phase and a mobile phase. ifsc.edu.br For DNP-amino acids, several chromatographic methods have been developed and refined.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids, offering high resolution and sensitivity. nih.govhplc.eu It is particularly effective for separating closely related compounds. hplc.eu

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the determination of amino acids after their conversion to DNP derivatives. nih.gov This pre-column derivatization imparts hydrophobic characteristics to the otherwise hydrophilic amino acids, enabling their separation on a nonpolar stationary phase. shimadzu.eu The use of RP-HPLC allows for the quantification of all common amino acids found in a protein hydrolysate and can achieve sensitivity in the low picomole range. nih.gov The derivatization is typically achieved using 2,4-dinitrofluorobenzene (DNFB), which reacts with the free amino group of the amino acid in an alkaline medium. nih.gov

A key advantage of this approach is the elimination of the need for specialized post-column derivatization equipment, making it accessible with a standard gradient HPLC system. nih.gov The high resolving power of RP-HPLC is demonstrated by its ability to separate insulin (B600854) variants that differ by only a few amino acids. hplc.eu

The success of RP-HPLC separation of DNP-amino acids hinges on the careful selection and optimization of both the mobile and stationary phases.

Stationary Phases:

C18 and C8 Columns: C18 and C8 reversed-phase columns are commonly used for the separation of DNP-amino acids. hplc.eucreative-proteomics.com These columns consist of silica (B1680970) particles chemically bonded with octadecyl (C18) or octyl (C8) hydrocarbon chains, creating a nonpolar stationary phase.

Chiral Stationary Phases: For the resolution of stereoisomers, chiral stationary phases are employed. For instance, a naphthylethylcarbamate-beta-cyclodextrin bonded phase (RN-β-CD) has been successfully used to resolve DNP-amino acid enantiomers. nih.gov The separation on this phase is attributed to the interaction of the analyte with the naphthylethylcarbamate moiety. nih.gov

Mobile Phases:

Organic Solvents: Acetonitrile (B52724) is a favored organic solvent in the mobile phase for polypeptide and DNP-amino acid separations due to its low viscosity, low UV absorbance, and volatility. hplc.eu Isopropanol can also be added to the mobile phase to improve the recovery of more hydrophobic compounds. hplc.eu

Aqueous Component and Modifiers: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. The pH of the aqueous component and the use of ion-pairing reagents can significantly influence the retention and selectivity of the separation. For example, a common mobile phase composition is a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA). hplc.eu The composition of the mobile phase, such as a mixture of hexane, ethyl acetate, methanol, and 0.1M HCl, has been optimized for specific separations. researchgate.net

Interactive Table:

| Parameter | Typical Conditions for DNP-Amino Acid Separation |

|---|---|

| Stationary Phase | C18 or C8 reversed-phase silica |

| Mobile Phase (Organic) | Acetonitrile, Isopropanol |

| Mobile Phase (Aqueous) | Water with modifiers like TFA or HCl |

| Detection | UV (e.g., 280 nm, 360 nm) |

Gas Chromatography (GC) Applications in Amino Acid Analysis

Gas chromatography (GC) is another technique that has been applied to the analysis of amino acid derivatives, including DNP-amino acids. dntb.gov.ua For GC analysis, the amino acids must first be converted into volatile derivatives.

One specific method for determining threonine involves its oxidation to acetaldehyde, which is then derivatized with 2,4-dinitrophenylhydrazine (B122626) to form a hydrazone. nih.gov This derivative is then extracted and quantified by gas-liquid chromatography with electron capture detection (GC-ECD). nih.gov This method demonstrates good linearity and has been successfully applied to determine threonine in biological samples. nih.gov The use of an internal standard, such as 2-amino-3-hydroxyhexanoic acid, is common to ensure accuracy. nih.gov While powerful, GC methods for amino acid analysis are generally less common than HPLC approaches. chromatographyonline.com

Thin Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of DNP-amino acids. nih.govifsc.edu.br It is based on the separation of compounds on a thin layer of adsorbent material, typically silica gel or alumina, coated on a glass or plastic plate. iitg.ac.inifsc.edu.br

The separation is achieved by the movement of a solvent system (mobile phase) through the stationary phase. ifsc.edu.br The choice of adsorbent and solvent system is critical for achieving successful separation. nih.gov For DNP-amino acids, various solvent systems have been reported, often in combination with silica gel plates. nih.gov Polyamide layers have also been used as a stationary phase for the chromatography of DNP-amino acids. nih.gov

After development, the separated spots of DNP-amino acids, which are colored, can be visualized directly. For quantitative or more sensitive analysis, the spots can be scraped off the plate, eluted, and measured spectrophotometrically. The distance traveled by a compound relative to the solvent front is expressed as the Rf value, which can be used for identification purposes. iitg.ac.in

Spectroscopic Detection and Quantitation Methods

Spectroscopic methods are integral to the detection and quantification of N-(2,4-Dinitrophenyl)-dl-threonine and its derivatives following chromatographic separation. The 2,4-dinitrophenyl group provides a strong chromophore, making these compounds readily detectable by UV-Visible spectrophotometry.

The absorption maximum for DNP-amino acids is typically around 360 nm. researchgate.net This characteristic allows for sensitive detection in the effluent from an HPLC column. The stability of the DNP derivatives is a crucial factor for accurate quantification. Studies have shown that DNP-amino acids are relatively stable in acidic solutions when kept in the dark, but can degrade when exposed to light or in alkaline conditions. researchgate.net

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by interpolation from this curve. The determination of DNP-isomers of diaminobutyric acid has been achieved using an automatic amino acid analyzer, highlighting the potential for automated quantitative methods. nih.gov

Ultraviolet-Visible Spectrophotometry for Chromophoric Detection

The covalent attachment of a 2,4-dinitrophenyl (DNP) group to an amino acid, such as threonine, introduces a strong chromophore, making the resulting DNP-amino acid readily detectable by Ultraviolet-Visible (UV-Vis) spectrophotometry. nih.gov The DNP group itself, typically from reagents like 2,4-dinitrophenylhydrazine (DNPH) or 2,4-dinitrofluorobenzene (DNFB), possesses characteristic absorbance maxima. researchgate.netdigitellinc.com For instance, 2,4-dinitrophenylhydrazine exhibits absorption peaks around 363 nm (n→π* transition) and 267 nm (π→π* transition). researchgate.net When DNPH reacts with carbonyl compounds, the resulting 2,4-dinitrophenylhydrazone derivatives show intense absorption peaks at different wavelengths; for example, the derivative of benzaldehyde (B42025) has peaks at 235 nm and 353 nm. researchgate.net

This property is fundamental to the quantification of amino acids and protein hydrolysates. nih.gov A simplified spectrophotometric assay using DNPH for derivatization has been developed for detecting aldehyde production, which is relevant in studies of enzyme activity. nih.gov In this method, the DNPH derivatives are treated with sodium hydroxide (B78521) (NaOH), causing a red shift in the maximum absorption wavelength, which helps to minimize interference from any unreacted DNPH reagent. nih.gov This classic derivatization reaction has been adapted for various analytical applications, including the assessment of purity in commercial DNPH samples by reacting it with known carbonyl compounds and measuring the product via UV-Vis spectroscopy. digitellinc.com The sensitivity of these spectrophotometric methods can be enhanced through preconcentration techniques, such as acid-induced pH-mediated stacking in capillary electrophoresis, which has been shown to improve detection limits by 20- to 30-fold for DNFB-labeled amino acids. nih.gov

Integration with Mass Spectrometry for Structural Confirmation and Enhanced Sensitivity

While UV-Vis detection is effective, its integration with mass spectrometry (MS) provides a superior level of specificity and sensitivity, enabling definitive structural confirmation. researchgate.net Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the identification of DNP-amino acids based on their precise molecular weights. researchgate.net This combination is particularly powerful for analyzing complex mixtures. Various ionization techniques, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), have been successfully employed for the analysis of DNP-derivatized compounds. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of DNP-amino acids. nih.gov This approach combines the separation power of LC with the high selectivity and sensitivity of MS/MS. nih.gov Pre-column derivatization of amino acids with reagents like DNFB improves their chromatographic separation on reversed-phase columns and enhances their detection by LC-MS. researchgate.netresearchgate.net

In LC-MS/MS methods, the derivatized amino acids are first separated chromatographically and then introduced into the mass spectrometer. thermofisher.com The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated DNP-amino acid) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This highly specific detection method minimizes interferences from other compounds in the sample matrix. nih.gov The use of stable isotope-labeled internal standards for each amino acid further enhances the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. nih.gov LC-MS/MS methods have proven to be robust, specific, and sensitive for analyzing amino acids in various biological samples, including plasma and urine. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is a critical tool for identifying and quantifying protein carbonylation, a marker of oxidative stress where carbonyl groups are introduced into proteins. nih.gov In this context, 2,4-dinitrophenylhydrazine (DNPH) is widely used to derivatize these protein carbonyls, forming stable DNP-hydrazone adducts. nih.gov Following derivatization, the proteins are digested, typically with trypsin, into smaller peptides. nih.gov These DNP-modified peptides can then be analyzed by LC-MS/MS. nih.gov

The fragmentation of these derivatized peptides in the mass spectrometer provides sequence information and pinpoints the exact location of the original carbonylation site. nih.gov The fragmentation patterns of peptides are influenced by their charge state and amino acid sequence. osu.edu For DNP-derivatized compounds analyzed in positive ionization mode, a characteristic neutral loss of a hydroxyl radical (•OH) from the nitro aromatic group can be observed, serving as a diagnostic marker to selectively trigger further fragmentation (MS³) for more detailed structural analysis. nih.gov While MS/MS provides extensive data, achieving full sequence coverage of a protein can be challenging due to incomplete fragmentation and other factors. youtube.com Nonetheless, the technique is highly sensitive and indispensable for identifying post-translational modifications like carbonylation. nih.govyoutube.com

Method Validation and Performance Metrics in Research Contexts

The reliability of analytical data for DNP-amino acids depends on rigorous method validation, which establishes the performance characteristics of the assay. nih.gov This process is crucial for ensuring that the method is accurate, precise, and suitable for its intended purpose, especially when analyzing complex biological samples. nih.govnih.gov

Sensitivity, Linearity, and Precision of Analytical Assays

The performance of analytical methods for DNP-amino acids and other derivatives is defined by several key metrics, including sensitivity (limits of detection and quantification), linearity, and precision. waters.com

Sensitivity : Modern LC-MS/MS methods exhibit excellent sensitivity, with limits of detection (LOD) often reaching the femtomole (fmol) or low nanomolar (nM) range. researchgate.netnih.gov For instance, one validated method for derivatized amino acids reported LODs between 5.0 and 22.4 fmol. researchgate.net Another study achieved detection limits below 1 nM for most D-amino acids using a specific chiral derivatizing agent. nih.gov High-sensitivity methods allow for the analysis of amino acids in very small sample volumes, such as 5 microliters of plasma. nih.gov

Linearity : Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Assays for derivatized amino acids typically demonstrate excellent linearity, with regression coefficient (R²) values greater than 0.98 or 0.99. researchgate.net A validated method for 26 amino acids achieved linear measurements across a wide range, from 5 to 2000 µM. nih.gov

Precision : Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD). For amino acid analysis, intra- and inter-assay precision are typically expected to be within ±15%. nih.gov Validated methods often report RSD values of less than 16% for accuracy and precision across different biological matrices. nih.gov One method reported that the majority of amino acids showed an RSD of less than 5%. researchgate.net

The table below summarizes typical performance metrics for validated LC-MS/MS methods for amino acid analysis.

| Performance Metric | Typical Value/Range | Reference/Context |

|---|---|---|

| Limit of Detection (LOD) | 5.0 - 85.3 fmol | Derivatized amino acids researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 16.7 - 74.7 fmol | Derivatized amino acids researchgate.net |

| Linearity (R²) | > 0.98 | Derivatized amino acids researchgate.net |

| Concentration Range | 0.2 - 2000 µM | Validated for various amino acids nih.govwaters.com |

| Precision (%RSD) | < 16% | Intra- and Inter-assay precision nih.gov |

| Accuracy/Bias | 85% - 115% | Measurements in biological fluids nih.gov |

Considerations for Matrix Effects in Complex Biological Samples

When analyzing complex biological samples such as plasma, urine, or tissue extracts, the sample matrix can significantly interfere with the analysis, a phenomenon known as the matrix effect. nih.govnih.gov Matrix effects are caused by co-eluting endogenous or exogenous components that alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. nih.govnih.gov This can compromise the accuracy, precision, and sensitivity of the assay. researchgate.net

Several strategies are employed to assess and mitigate matrix effects:

Assessment : The "post-extraction spiking" method is a standard approach to quantify matrix effects. nih.gov It involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution. nih.gov Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs. nih.gov

Mitigation :

Effective Sample Preparation : Improving sample clean-up through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove many interfering components, which is often more effective than simple protein precipitation. researchgate.net

Chromatographic Separation : Optimizing the liquid chromatography method to separate the analyte from interfering matrix components is a critical step. rsc.org

Use of Internal Standards : The most effective way to compensate for matrix effects is the use of a suitable internal standard (IS), ideally a stable isotope-labeled (SIL) version of the analyte. nih.govnih.gov The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing for reliable correction during data processing.

Sample Dilution : Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. researchgate.net

Properly addressing matrix effects is mandatory for the validation of bioanalytical methods to ensure the generation of reliable and accurate quantitative data. rsc.org

Q & A

Q. What synthetic methodologies are employed to prepare N-(2,4-Dinitrophenyl)-dl-threonine, and how is purity validated?

The synthesis typically involves reacting dl-threonine with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. DNFB reacts selectively with free amino groups, forming a stable dinitrophenyl (DNP) derivative via nucleophilic aromatic substitution. Critical steps include pH control (pH 8–9) to avoid hydrolysis of DNFB and purification via recrystallization from ethanol-water mixtures to isolate bright yellow crystals . Purity is validated using HPLC with UV detection (λ = 360 nm, characteristic of DNP chromophores) and elemental analysis (C, H, N content) .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR in DMSO-d resolve the DNP aromatic protons (δ 8.5–9.0 ppm) and threonine backbone signals (e.g., α-proton at δ 4.2–4.5 ppm). N NMR can confirm the DNP-amine linkage .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 356.06 for CHNO) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis provides bond angles and dihedral angles for the DNP-threonine moiety, confirming stereochemistry and intramolecular hydrogen bonds .

Q. How is this compound utilized in amino acid analysis?

The DNP group serves as a chromophoric label for UV-vis detection (ε = 15,000–18,000 Mcm at 360 nm). In peptide sequencing, Edman degradation analogs use DNP derivatives to identify N-terminal amino acids after hydrolysis. The yellow crystals are separable via column chromatography, enabling quantification of threonine in hydrolyzed protein samples .

Advanced Research Questions

Q. What computational approaches optimize the electronic structure of this compound for photophysical studies?

Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level calculates HOMO-LUMO gaps, predicting charge-transfer transitions. For example, the DNP group’s electron-withdrawing nature lowers the LUMO energy (-2.8 eV), enabling intramolecular charge transfer to the threonine moiety. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) .

Q. How does this compound act as a reversible inhibitor of monoamine oxidases (MAOs), and how is selectivity assessed?

The DNP group binds competitively to MAO active sites via π-π stacking with flavin adenine dinucleotide (FAD). Selectivity (MAO-A vs. MAO-B) is determined via:

- Kinetic Assays : IC and K values (e.g., MAO-B inhibition at K = 6.3 nM vs. MAO-A at 126 nM) .

- Docking Simulations : Surface complementarity analysis in AutoDock Vina identifies key residues (e.g., Tyr 398 in MAO-B for DNP interactions) .

Q. What experimental strategies resolve contradictions in fluorescence quenching data for DNP-labeled peptides?

Contradictions arise from competing quenching mechanisms (e.g., Förster resonance energy transfer (FRET) vs. static quenching). Strategies include:

Q. Methodological Notes

- Synthesis : Use anhydrous conditions to prevent DNFB hydrolysis; monitor reaction progress via TLC (R ≈ 0.5 in ethyl acetate/hexane 1:1) .

- Computational Modeling : Validate DFT-optimized geometries against crystallographic data (e.g., C–N bond length: 1.35 Å vs. 1.37 Å experimentally) .

- Enzyme Assays : Pre-incubate MAO isoforms with inhibitors for 30 min to ensure equilibrium binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.